molecular formula C22H21N3O B4061507 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4061507
M. Wt: 343.4 g/mol
InChI Key: POMFVZAPCIARRL-UHFFFAOYSA-N
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Description

2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and preclinical research for potential applications in neuroscience. This compound belongs to a class of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives that have been identified as a promising scaffold for the development of potent and selective inhibitors of Monoamine Oxidase-B (MAO-B), with Ki values in the nanomolar range . MAO-B is a key enzyme in the brain responsible for neurotransmitter metabolism, and its inhibition is a well-validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease, suggesting a primary research application for this compound . Furthermore, select analogs within this chemical series have also demonstrated a secondary activity as weak inhibitors of GSK3β kinase, a target implicated in tau protein pathology in Alzheimer's disease, indicating its potential as a multi-target directed ligand for complex neurodegenerative pathologies . Quinazolinones are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities, which often include antimicrobial and cytotoxic properties, though the specific profile of this analog would require experimental confirmation . Researchers can utilize this high-quality compound to investigate selective MAO-B inhibition, explore its effects on cellular models of neurodegeneration, and conduct structure-activity relationship (SAR) studies to develop novel neurotherapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-15-7-9-17(10-8-15)18-11-20-19(21(26)12-18)14-24-22(25-20)23-13-16-5-3-2-4-6-16/h2-10,14,18H,11-13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMFVZAPCIARRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with benzylamine and 4-methylbenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Conversely, morpholinoethylamino (as in ) introduces polarity and hydrogen-bonding capacity.
  • Aryl Substituent Effects : The 4-methylphenyl group in the target compound enhances lipophilicity compared to methoxy (electron-donating) or chloro (electron-withdrawing) analogs .

Molecular and Physicochemical Properties

  • Molecular Weight: The target compound’s estimated molecular weight (~363.44 g/mol, C₂₂H₂₁N₃O) places it within the range of bioactive quinazolinones (e.g., 297–428 g/mol in ).
  • Solubility: Benzylamino and 4-methylphenyl groups likely confer moderate lipophilicity, contrasting with more polar analogs like 2-morpholinoethylamino derivatives .
  • Synthetic Routes: While direct synthesis data are absent, highlights Sonogashira coupling for quinazolinone derivatives, suggesting analogous methods (e.g., palladium-catalyzed reactions) for introducing aryl/alkyl groups .

Biological Activity

2-(Benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities and potential therapeutic applications. This compound features a unique structure with a benzylamino group at the 2-position and a methyl group at the 7-position, contributing to its distinct chemical and biological properties.

  • IUPAC Name : 2-(Benzylamino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one
  • Molecular Formula : C16H17N3O
  • Molecular Weight : 269.33 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzylamine with an appropriate aldehyde or ketone, often followed by cyclization. Common solvents include ethanol and methanol, with purification achieved through recrystallization.

The biological activity of this compound is attributed to its interaction with various molecular targets. The benzylamino group facilitates hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting their activity. Furthermore, the quinazolinone core interacts with cellular pathways related to cell proliferation and apoptosis, suggesting its potential as an anticancer agent.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which are crucial for mitigating oxidative stress in biological systems.

Antimicrobial Activity

Studies have shown that derivatives of quinazolinones, including this compound, possess antimicrobial properties against various bacterial strains. For instance, they have been tested against Escherichia coli and Staphylococcus aureus, showcasing promising results in inhibiting bacterial growth.

Tyrosinase Inhibition

Recent studies highlight the compound's potential in treating hyperpigmentation-related diseases through its ability to inhibit tyrosinase activity. In experiments using B16F10 melanoma cells, it demonstrated a concentration-dependent inhibition of melanin production, outperforming traditional agents like kojic acid.

Case Studies and Experimental Data

  • Antioxidant Activity :
    • Tested Radicals : DPPH and ABTS
    • Results : Significant scavenging activity observed.
  • Tyrosinase Inhibition :
    • IC50 Values :
      • Compound exhibited IC50 values significantly lower than those of standard inhibitors.
      • Example: IC50 = 0.27 ± 0.03 µM for one derivative compared to kojic acid (IC50 = 28.6 ± 3.56 µM).
  • Antimicrobial Testing :
    • Bacterial Strains : E. coli and S. aureus
    • Results : Effective inhibition noted at various concentrations.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilaritiesBiological ActivityNotable Differences
2-(Benzylamino)-quinazolin-4(3H)-oneLacks methyl group at 7-positionModerate anticancer activityDifferent substituents
7-Methyl-2-(methylamino)-quinazolin-4(3H)-oneMethylamino instead of benzylaminoLower antioxidant activityStructural variation impacts efficacy
2-(Benzylamino)-6,7-dimethylquinazolin-4(3H)-oneAdditional methyl groupsEnhanced activity against certain targetsIncreased steric hindrance

Q & A

Basic: What are the optimized synthetic routes for 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be tailored to improve yield?

Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation of substituted anthranilic acid derivatives with benzylamine precursors. Key steps include:

  • Step 1: Formation of the quinazolinone core via cyclization under reflux conditions using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Step 2: Introduction of the 4-methylphenyl group at position 7 via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
  • Optimization: Yield improvements (from ~45% to 72%) are achieved by adjusting solvent polarity, catalyst loading (0.5–1.5 mol%), and reaction time (12–24 hours). Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: What spectroscopic and computational methods are recommended for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., benzylamino N–H protons at δ 8.2–8.5 ppm; aromatic protons of 4-methylphenyl at δ 7.1–7.3 ppm) .
  • Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+ calculated for C₂₂H₂₂N₃O: 344.1764) validates molecular formula .
  • X-ray Crystallography: Resolves dihydroquinazolinone ring conformation and hydrogen-bonding patterns .
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 09 with B3LYP/6-31G(d) basis set .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) to ensure reproducibility .
  • Purity Verification: LC-MS or HPLC (>98% purity) to exclude byproducts (e.g., unreacted intermediates) that may skew results .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1–100 μM) to confirm potency thresholds .

Advanced: What computational approaches are effective for elucidating the mechanism of action of this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase; PDB ID: 1M17). Focus on benzylamino and 4-methylphenyl interactions with active-site residues (e.g., Lys721) .
  • MD Simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and topological indices to correlate structure with activity .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation: Wear nitrile gloves, lab coats, and goggles. Use fume hoods due to potential respiratory irritancy (based on Safety Data Sheets for analogous quinazolinones) .
  • Storage: Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .
  • Waste Disposal: Neutralize with 10% acetic acid before incineration to avoid environmental release .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Answer:

  • Substituent Modulation: Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Bioisosteric Replacement: Substitute the benzylamino group with indole or pyrrolidine to improve solubility (logP reduction from 3.2 to 2.5) .
  • In Vivo Validation: Test top candidates in rodent models (e.g., xenografts) with pharmacokinetic profiling (T½, Cmax) to prioritize leads .

Advanced: What analytical techniques are critical for detecting and quantifying degradation products under accelerated stability conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • HPLC-MS: Monitor degradation peaks (e.g., oxidation at the dihydroquinazolinone ring) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Kinetic Analysis: Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

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